[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a quinoline ring substituted with a chloro group and a propyl group, along with an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-chloro-5-propylquinoline with an appropriate acetonitrile derivative. One common method includes the use of trimethylsilyl cyanide (TMSCN) as a reagent and zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature . The reaction proceeds with high yields and involves the formation of a silicon-containing intermediate, which is subsequently converted to the desired acetonitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to enzyme active sites, leading to inhibition of enzyme activity or disruption of cellular processes . The chloro and propyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: This compound is similar in structure but contains an ester group instead of a nitrile group.
2-(4-bromophenyl)-quinazolin-4(3H)-one: A quinazoline derivative with similar biological activities but a different core structure.
Uniqueness
2-((7-Chloro-5-propylquinolin-8-yl)oxy)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
88757-73-7 |
---|---|
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
2-(7-chloro-5-propylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C14H13ClN2O/c1-2-4-10-9-12(15)14(18-8-6-16)13-11(10)5-3-7-17-13/h3,5,7,9H,2,4,8H2,1H3 |
InChI Key |
LEVLJBYTKICGOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C2=C1C=CC=N2)OCC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.